![molecular formula C17H18N4O2S B2798223 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 2034557-16-7](/img/structure/B2798223.png)
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains several functional groups, including a tetrahydropyran, a pyrazole, and a benzo[d]thiazole . The tetrahydropyran group is a six-membered ring containing five carbon atoms and one oxygen atom . The pyrazole group is a five-membered ring containing three carbon atoms and two nitrogen atoms . The benzo[d]thiazole group is a fused ring system containing a benzene ring and a thiazole ring .
Synthesis Analysis
The synthesis of this compound could involve several steps, each introducing a different functional group. The tetrahydropyran group could be introduced through a reaction with 3,4-dihydropyran . The pyrazole group could be synthesized through a series of reactions involving hydrazine and a suitable diketone . The benzo[d]thiazole group could be synthesized through a reaction involving o-aminobenzenethiol and a suitable carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The tetrahydropyran group is a six-membered ring with five carbon atoms and one oxygen atom . The pyrazole group is a five-membered ring with three carbon atoms and two nitrogen atoms . The benzo[d]thiazole group is a fused ring system containing a benzene ring and a thiazole ring .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. The tetrahydropyran group could undergo reactions such as ring-opening reactions . The pyrazole group could undergo reactions such as nucleophilic substitution or electrophilic aromatic substitution . The benzo[d]thiazole group could undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the tetrahydropyran group could contribute to the compound’s solubility in organic solvents . The pyrazole group could contribute to the compound’s basicity . The benzo[d]thiazole group could contribute to the compound’s aromaticity .Scientific Research Applications
Antiviral Properties
This compound is being investigated for its antiviral properties . Its unique structure may interfere with DNA and RNA processes, making it a potential candidate for targeting viral replication mechanisms .
Anticancer Properties
The compound is also being explored for its anticancer properties . It may inhibit cancer cell proliferation by interfering with DNA and RNA processes .
Synthesis of Heteroaryl Scaffolds
In the field of organic synthesis, this compound can be used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .
Synthesis of Androgen Receptor Inhibitors
The compound can be used to synthesize derivatives of darolutamide, a medication used to treat prostate cancer . These derivatives could potentially act as androgen receptor inhibitors .
Antioxidant Activity
A study has indicated that derivatives of this compound have been evaluated for their antioxidant activity .
Biological Potential of Indole Derivatives
The compound’s indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in the development of new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis of Highly Functionalized Spirocyclic Ketals
Highly functionalized spirocyclic ketals were synthesized through asymmetric oxidative spirocyclization via carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexandione monoethyleneketal under alkaline conditions .
Synthesis of Highly Substituted 2-Tetralone
Further acidic-hydrolysis of the obtained spirocyclic ketals yields highly substituted 2-tetralone in good yield .
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve studying its reactivity, stability, and mechanism of action. Additionally, it could involve exploring its potential uses in various fields, such as medicinal chemistry .
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(17-20-14-6-1-2-7-15(14)24-17)19-12-9-18-21(10-12)11-13-5-3-4-8-23-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMSBWQCUONHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide |
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